InChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)I)C .
4-Iodo-1,2-dimethylbenzene, also known as para-iodo-o-xylene, is an organic compound with the molecular formula and a CAS number of 31599-61-8. It belongs to the class of aromatic compounds characterized by the presence of an iodine atom attached to a dimethyl-substituted benzene ring. This compound is significant in various chemical synthesis processes due to its unique reactivity and structural properties.
4-Iodo-1,2-dimethylbenzene is classified as a halogenated aromatic hydrocarbon. Its synthesis typically involves the iodination of 1,2-dimethylbenzene (o-xylene) using iodine and an oxidizing agent. The compound can be sourced from chemical suppliers or synthesized in laboratory settings through established methods .
The primary method for synthesizing 4-Iodo-1,2-dimethylbenzene is through electrophilic aromatic substitution. This process involves:
In industrial applications, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized conditions are crucial for improving reaction efficiency, followed by purification techniques like distillation or recrystallization to isolate the desired product .
4-Iodo-1,2-dimethylbenzene features a benzene ring with two methyl groups located at the first and second positions (ortho) and an iodine atom at the fourth position (para).
4-Iodo-1,2-dimethylbenzene can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Iodo-1,2-dimethylbenzene primarily involves its ability to participate in electrophilic aromatic substitution reactions.
Relevant data includes:
4-Iodo-1,2-dimethylbenzene has several scientific applications:
This compound's unique properties make it valuable in both academic research and industrial chemistry contexts.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5